molecular formula C12H22N6O3 B3330346 tert-Butyl (2-(3-(5-amino-1-methyl-1H-pyrazol-4-yl)ureido)ethyl)carbamate CAS No. 689293-67-2

tert-Butyl (2-(3-(5-amino-1-methyl-1H-pyrazol-4-yl)ureido)ethyl)carbamate

Cat. No.: B3330346
CAS No.: 689293-67-2
M. Wt: 298.34 g/mol
InChI Key: RWKXAEKILLOHCD-UHFFFAOYSA-N
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Description

This chemical compound, tert-Butyl (2-(3-(5-amino-1-methyl-1H-pyrazol-4-yl)ureido)ethyl)carbamate, is a sophisticated pyrazole-urea derivative designed for medicinal chemistry and drug discovery research. Its molecular architecture, featuring a 5-amino-1-methyl-1H-pyrazole core linked to a protected ureido-ethyl carbamate, makes it a valuable scaffold for developing novel therapeutic agents, particularly in the fields of oncology and infectious disease. The 5-aminopyrazole moiety is a privileged structure in drug design, known for its role in forming key pharmacophoric interactions with biological targets . Researchers can utilize this compound as a key intermediate in the synthesis of more complex molecules targeting enzymatic pathways relevant to cancer progression. The ureido linker within its structure is a common feature in potent inhibitors of enzymes like Carbonic Anhydrase (CA), which are validated targets for anticancer drug development due to the role of isoforms like CA IX and XII in tumor pH regulation and metastasis . Furthermore, the structural motif is highly relevant for exploring new antimicrobial and antiviral agents, as cyclic arylguanidine and related scaffolds have demonstrated potent activity in these areas . The tert-butyloxycarbonyl (Boc) protecting group on the amine provides a handle for further synthetic elaboration, allowing researchers to deprotect the amine under mild acidic conditions and conjugate the core structure to various tail groups, a strategy often employed to enhance selectivity and potency against specific pathogenic targets . This reagent is intended For Research Use Only and is a vital tool for scientists working in hit-to-lead optimization and the discovery of new bioactive molecules.

Properties

IUPAC Name

tert-butyl N-[2-[(5-amino-1-methylpyrazol-4-yl)carbamoylamino]ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N6O3/c1-12(2,3)21-11(20)15-6-5-14-10(19)17-8-7-16-18(4)9(8)13/h7H,5-6,13H2,1-4H3,(H,15,20)(H2,14,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWKXAEKILLOHCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCNC(=O)NC1=C(N(N=C1)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2-(3-(5-amino-1-methyl-1H-pyrazol-4-yl)ureido)ethyl)carbamate typically involves multiple steps, starting from 1-methyl-1H-pyrazol-5-amine. The process includes amination, reduction, esterification, trityl protection, and condensation steps . For example, one method involves reacting 5-amino-1-methyl-1H-pyrazole-4-carbonitrile with chloro(triphenyl)methane to obtain 1-methyl-5-(triphenylmethyl)amino-1H-pyrazol-4-carbonitrile. This intermediate is then subjected to further reactions, including Hofmann rearrangement and condensation with N-(tert-butoxycarbonyl)ethylenediamine .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same key steps but may utilize more efficient catalysts and optimized reaction conditions to improve yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2-(3-(5-amino-1-methyl-1H-pyrazol-4-yl)ureido)ethyl)carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide (H₂O₂) for oxidation, sodium borohydride (NaBH₄) for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce different amine derivatives.

Scientific Research Applications

tert-Butyl (2-(3-(5-amino-1-methyl-1H-pyrazol-4-yl)ureido)ethyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl (2-(3-(5-amino-1-methyl-1H-pyrazol-4-yl)ureido)ethyl)carbamate involves its interaction with specific molecular targets. In the case of its use as an intermediate in antibiotic synthesis, the compound’s structure allows it to bind to bacterial enzymes, inhibiting their function and leading to bacterial cell death. The exact pathways and molecular targets can vary depending on the specific application and the final product synthesized from this intermediate.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound is compared below with two tert-butyl carbamate-bearing urea derivatives from the provided evidence:

Property Target Compound tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate Example 75 (Pyrazolo-Pyrimidin Derivative)
CAS Number 689293-67-2 1799420-92-0 Not reported
Molecular Formula Not reported in sources C₁₁H₁₆FN₃O₃ Not reported
Molecular Weight Not reported in sources 257.26 g/mol 615.7 (M⁺+1)
Melting Point Not reported in sources Not reported 163–166°C
Price (Purity) $663/250 mg (97%) Not reported Not reported

Key Observations :

  • Heterocyclic Core: The target compound features a pyrazole ring, whereas the analog in uses a pyrimidine scaffold.
  • Substituents: Fluorine and hydroxy groups in the pyrimidine derivative () may enhance metabolic stability but reduce solubility in aqueous media compared to the amino-pyrazole group in the target compound .
  • Molecular Weight: The Example 75 compound () has a significantly higher molecular weight (615.7 vs. 257.26), likely due to its extended chromenone and fluorophenyl substituents, which could limit bioavailability .

Research Findings and Limitations

  • Structural Diversity : Modifications to the heterocyclic core (pyrazole, pyrimidine, pyrazolo-pyrimidine) significantly influence physicochemical and biological properties, underscoring the need for tailored design in drug development.
  • Data Gaps : Melting points, solubility, and detailed synthetic protocols for the target compound are absent in the provided evidence, limiting direct comparison. Further experimental studies are required to assess its pharmacokinetic profile.

Biological Activity

tert-Butyl (2-(3-(5-amino-1-methyl-1H-pyrazol-4-yl)ureido)ethyl)carbamate, a synthetic organic compound, has gained attention for its potential biological activities, particularly in medicinal chemistry. Characterized by its unique structure that combines a tert-butyl carbamate group with a pyrazole ring, this compound is primarily studied for its role as an intermediate in the synthesis of pharmaceuticals, including antibiotics.

  • Molecular Formula : C12H22N6O3
  • Molecular Weight : 298.34 g/mol
  • CAS Number : 689293-67-2

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. Its structure allows it to bind to bacterial enzymes, inhibiting their function and potentially leading to bacterial cell death. This mechanism is particularly relevant in the context of antibiotic synthesis, where it serves as a precursor to compounds that exhibit antimicrobial properties .

Enzyme Inhibition

Research indicates that compounds with similar structures have demonstrated enzyme inhibition capabilities, particularly against kinases involved in cell signaling pathways. For example, studies on pyrazole derivatives have shown promise in targeting mutant forms of the epidermal growth factor receptor (EGFR), which is associated with non-small cell lung cancer. This suggests that this compound could have potential applications in cancer therapy .

Antimicrobial Activity

A study evaluating the antibacterial properties of pyrazole-based compounds found that derivatives exhibited moderate antimicrobial activity against various pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were reported in the range of 250 μg/mL, indicating potential for development as antibacterial agents .

Comparative Analysis

Compound NameStructureBiological Activity
This compoundStructureEnzyme inhibition, antimicrobial properties
tert-Butyl N-(2-{[({1-Methyl-5-triphenylmethyl)-amino]-1H-pyrazol-4-yl}amino)carbonyl]amino}ethyl)carbamateStructurePotential anti-cancer properties
tert-butyl (5-amino-1-methyl-1H-pyrazol-3-yl)carbamateStructureAntimicrobial activity

Case Studies

Several studies have been conducted to further elucidate the biological activity of this compound:

  • Anticancer Potential : A study highlighted the interaction of pyrazole derivatives with EGFR mutants, demonstrating their potential to inhibit tumor growth in vitro and in vivo models.
  • Antimicrobial Efficacy : Another investigation assessed the antibacterial effects of related compounds against clinical isolates, confirming their effectiveness and establishing a basis for further drug development.

Q & A

Q. What mechanistic insights are critical for improving catalytic steps (e.g., Ullmann couplings)?

  • Methodology : Perform kinetic studies (e.g., variable-time NMR) to identify rate-limiting steps. Use isotopic labeling (e.g., ¹⁵N-urea) to track bond formation. Study catalyst decomposition via XAS (X-ray absorption spectroscopy) or TEM to assess Pd nanoparticle formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-Butyl (2-(3-(5-amino-1-methyl-1H-pyrazol-4-yl)ureido)ethyl)carbamate
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tert-Butyl (2-(3-(5-amino-1-methyl-1H-pyrazol-4-yl)ureido)ethyl)carbamate

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